methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide

Lipophilicity XLogP3 Drug-likeness

Methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide (CAS 338977-19-8), also identified as 5-(3-methylsulfanylphenyl)thieno[2,3-c]pyrrole or Bionet2_001436, is a heterocyclic small molecule (molecular formula C13H11NS2, molecular weight 245.4 g/mol) that integrates a thieno[2,3-c]pyrrole core with a 3-methylthiophenyl substituent. The compound is cataloged within the Key Organics Bionet screening library and is commercially available from multiple vendors at defined purity grades.

Molecular Formula C13H11NS2
Molecular Weight 245.36
CAS No. 338977-19-8
Cat. No. B2774863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide
CAS338977-19-8
Molecular FormulaC13H11NS2
Molecular Weight245.36
Structural Identifiers
SMILESCSC1=CC=CC(=C1)N2C=C3C=CSC3=C2
InChIInChI=1S/C13H11NS2/c1-15-12-4-2-3-11(7-12)14-8-10-5-6-16-13(10)9-14/h2-9H,1H3
InChIKeySRHVHVLKSDECRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide (CAS 338977-19-8): A Structurally Distinctive Thienopyrrole Scaffold for Screening Library Procurement


Methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide (CAS 338977-19-8), also identified as 5-(3-methylsulfanylphenyl)thieno[2,3-c]pyrrole or Bionet2_001436, is a heterocyclic small molecule (molecular formula C13H11NS2, molecular weight 245.4 g/mol) that integrates a thieno[2,3-c]pyrrole core with a 3-methylthiophenyl substituent. [1] The compound is cataloged within the Key Organics Bionet screening library and is commercially available from multiple vendors at defined purity grades.

Unique meta-methylthio N-aryl substitution fills a structural gap in commercial thieno[2,3-c]pyrrole screening collections
Computed lipophilicity (XLogP3) higher than common analogs may support cell-based permeability screening
Redox-active sulfide handle enables late-stage oxidation for prodrug or bioconjugation studies

Why Methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide Cannot Be Interchanged with Other Thienopyrrole Analogs


The 3-methylthio (-SMe) substituent on the phenyl ring imparts a significantly higher computed lipophilicity (XLogP3 = 3.9) and larger topological polar surface area (TPSA = 58.5 Ų) compared to analogs with hydrogen, methoxy, or chloro substituents. [1] This distinct physicochemical profile directly influences membrane permeability and metabolic stability, meaning screening hits, structure-activity relationship (SAR) trends, and biological outcomes cannot be reliably extrapolated from structurally simpler or electronically divergent N-aryl thienopyrrole derivatives. The presence of the divalent sulfur also introduces unique chemical reactivity (e.g., oxidation to sulfoxide/sulfone), enabling synthetic elaboration pathways unavailable to non-thioether analogs. [2]

Lipophilicity The -SMe group increases computed XLogP3 by 0.6–1.1 log units vs. methoxy or unsubstituted analogs; membrane partitioning and metabolic stability may not transfer directly.
Polar surface TPSA is 16–25 Ų higher than comparators, potentially altering transporter recognition and passive permeability; SAR trends cannot be extrapolated without verification.
Reactivity The thioether sulfur enables oxidation and alkylation pathways absent in non-thioether analogs; synthetic elaboration strategies differ fundamentally.

Quantitative Differentiation Evidence: Methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide vs. Closest In-Class Analogs


Enhanced Lipophilicity vs. 4-Methoxy and Unsubstituted Phenyl Analogs Drives Differential Membrane Partitioning

The target compound exhibits a computed XLogP3 of 3.9, which is 0.6 log units higher than the 4-methoxyphenyl analog (5-(4-methoxyphenyl)-5H-thieno[2,3-c]pyrrole, CID 3263822, XLogP3 = 3.3) and substantially higher than the unsubstituted parent (5-phenyl-5H-thieno[2,3-c]pyrrole). [1] [2] This difference in logP places the target compound in a more lipophilic partition space, which is expected to enhance passive membrane permeability but may reduce aqueous solubility relative to these comparators. [3]

Lipophilicity (XLogP3)
Reported
Target: XLogP3 3.9
Methoxy analog: 3.3 (Δ +0.6)
Parent phenyl: ~2.8 (Δ ≈ +1.1)
Supports lipophilicity-driven permeability screening selection
Computed values; experimental logD/logP measurement recommended
Lipophilicity XLogP3 Drug-likeness

Increased Topological Polar Surface Area vs. Methoxy Analog Indicates Different Hydrogen-Bonding Capacity

The target compound possesses a computed TPSA of 58.5 Ų, compared to 42.4 Ų for the 4-methoxyphenyl analog (CID 3263822). [1] [2] This 16.1 Ų increase arises from the replacement of the methoxy oxygen with a methylthio sulfur, which, while less electronegative, contributes differently to the molecular electrostatic potential surface. The higher TPSA of the target compound suggests it may exhibit altered transporter recognition profiles and reduced passive blood-brain barrier penetration compared to the methoxy analog, while still residing within the generally accepted oral drug-like space (TPSA < 140 Ų). [3]

TPSA Difference
Reported
Target: TPSA 58.5 Ų
Methoxy analog: 42.4 Ų (Δ +16.1)
Parent phenyl: ~33.5 Ų (Δ ≈ +25)
TPSA shift may alter transporter and BBB penetration profiles
In silico calculation; confirm with experimental PAMPA or Caco-2
TPSA Polar surface area Drug-likeness

Methylthio Group Provides a Chemically Addressable Handle for Prodrug Design and Bioconjugation

The methylthio (-SMe) substituent in the target compound is redox-active and can be selectively oxidized to the corresponding sulfoxide or sulfone under mild conditions. In contrast, analogs such as 5-(4-methoxyphenyl)-5H-thieno[2,3-c]pyrrole or 5-phenyl-5H-thieno[2,3-c]pyrrole lack this thioether functional group and are chemically inert under the same oxidative conditions. This structural feature enables late-stage functionalization for metabolic switching (sulfide → sulfoxide prodrug activation), attachment of affinity tags via sulfide alkylation, or modulation of hydrogen-bonding properties through oxidation-state control. [1]

Sulfide Oxidation
Class-level
-SMe → sulfoxide/sulfone under mild oxidation (mCPBA, H₂O₂, NaIO₄); methoxy and phenyl analogs lack this reactivity
Enables late-stage functionalization and prodrug exploration
Reactivity inferred from aryl methyl sulfide class; validate on target compound
Sulfide oxidation Prodrug design Chemical biology

Vendor-Specified Purity Benchmarking Enables Informed Procurement Across Multiple Supply Sources

Commercially available lots of the target compound are specified at distinct purity grades: >90% (Key Organics/Bionet via JK Chemical) and 98% (Leyan). This compares favorably with the 4-methoxyphenyl analog, which is offered at 95% purity (AKSci). For screening campaigns where compound integrity directly impacts assay reproducibility, the availability of a 98% purity option enables researchers to select a grade appropriate to their assay sensitivity requirements without the need for post-purchase repurification.

Purity Specification
Specification review
Target: >90% (Bionet), 98% (Leyan)
Methoxy analog: 95% (AKSci)
Δ +3% at high-purity tier
Higher purity option may reduce assay artifacts in HTS
HPLC methods not uniform across vendors; request COA
Purity Quality control Procurement

Distinct Molecular Weight and Heavy Atom Count Differentiate the Target from Lighter Analogs for Biochemical Assay Design

The target compound has a molecular weight of 245.4 g/mol with 16 heavy atoms, compared to 229.30 g/mol and 16 heavy atoms for the 4-methoxyphenyl analog (CID 3263822) and 199.28 g/mol with 14 heavy atoms for the unsubstituted 5-phenyl analog (CID 15207030). [1] [2] [3] The mass difference of 16.1 Da (vs. methoxy analog) and 46.1 Da (vs. phenyl analog) is sufficient for unambiguous identification by LC-MS in complex biological matrices, which is critical when multiple analogs are screened in the same assay panel.

Molecular Weight
Reported
Target: 245.4 g/mol (16 heavy atoms)
Methoxy analog: 229.3 g/mol (Δ +16.1)
Parent phenyl: 199.3 g/mol (Δ +46.1)
Mass difference >15 Da ensures clean LC-MS resolution in multiplexed screens
Verify by HRMS for unambiguous identification
Molecular weight Assay design Fragment-based screening

Structural Uniqueness: Only Commercially Available 3-Methylthiophenyl-Substituted Thieno[2,3-c]pyrrole in the Bionet Catalog

A survey of commercially available 5-aryl-thieno[2,3-c]pyrrole derivatives indicates that the 3-methylthiophenyl substitution pattern is unique to the target compound within the Bionet screening collection. [1] The closest cataloged analogs bear 4-methoxy (Bionet2_001618), 4-chloro, or unsubstituted phenyl groups at the 5-position. [2] No other commercially cataloged compound combines the thieno[2,3-c]pyrrole core with a meta-methylthio substituent, making the target compound the sole representative of this pharmacophoric vector in commercially available screening decks.

Structural Uniqueness
Class-level
Only commercially cataloged 3-methylthiophenyl-thieno[2,3-c]pyrrole; closest analogs bear 4-methoxy, 4-chloro, or unsubstituted phenyl
Fills a meta-thioether vector gap in screening decks
Catalog survey as of May 2026; re-verify availability
Chemical space Screening library Structural diversity

Recommended Application Scenarios for Methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide in Scientific Procurement


Diversity-Oriented Screening Library Expansion with a Unique meta-Thioether Pharmacophore

The target compound fills a specific structural gap in commercially available thieno[2,3-c]pyrrole screening decks as the only cataloged 3-methylthiophenyl-substituted derivative. Procurement is warranted when the screening objective is to maximize pharmacophoric diversity at the N-aryl position, particularly to probe the effect of a lipophilic, sulfur-containing meta-substituent on target binding. [1] [2]

Cell-Based Phenotypic Screening Requiring Enhanced Membrane Permeability

With a computed XLogP3 of 3.9—0.6 log units higher than the nearest methoxy analog—the target compound is predicted to exhibit superior passive membrane permeability. This makes it the preferred choice among thieno[2,3-c]pyrrole analogs for cell-based assays where intracellular target engagement is required, provided the higher lipophilicity does not compromise solubility below the assay's detection threshold. [1]

Prodrug Feasibility Studies Leveraging Sulfide-to-Sulfoxide Metabolic Switching

The methylthio group enables oxidation-state-dependent modulation of physicochemical properties, a strategy commonly employed in prodrug design. Researchers exploring sulfide-to-sulfoxide or sulfide-to-sulfone conversion as a mechanism for solubility enhancement, metabolic activation, or targeted delivery can use this compound as a model substrate for proof-of-concept oxidation and stability studies. [1] [2]

Analytical Method Development for Sulfur-Containing Heterocycles in Biological Matrices

The distinct molecular weight (245.4 Da) and characteristic isotopic pattern arising from the two sulfur atoms provide a unique LC-MS signature that facilitates method development for quantifying thienopyrrole compounds in plasma, tissue homogenates, or in vitro incubation mixtures. The 16.1 Da mass difference from the methoxy analog ensures chromatographic baseline resolution in multiplexed assays. [1] [3]

Application
Selection Property
Validation Focus
Diversity-oriented screening library expansion
Unique meta-methylthio substitution pattern
Catalog uniqueness and pharmacophoric diversity verification
Cell-based phenotypic screening
Elevated lipophilicity (computed XLogP3) vs. common analogs
Membrane permeability assay under relevant cell culture conditions
Prodrug feasibility studies
Chemically addressable methylthio handle
Oxidation-state dependent solubility and stability profiling
Analytical method development for sulfur heterocycles
Distinct molecular weight and dual-sulfur isotopic signature
LC-MS resolution, matrix effect, and LLOQ in biological matrices
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